(2R)-2-(Bromomethyl)oxetane

Catalog No.
S6651196
CAS No.
2306254-86-2
M.F
C4H7BrO
M. Wt
151.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-(Bromomethyl)oxetane

CAS Number

2306254-86-2

Product Name

(2R)-2-(Bromomethyl)oxetane

IUPAC Name

(2R)-2-(bromomethyl)oxetane

Molecular Formula

C4H7BrO

Molecular Weight

151.00 g/mol

InChI

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m1/s1

InChI Key

OMXAGUVERXNCSZ-SCSAIBSYSA-N

SMILES

C1COC1CBr

Canonical SMILES

C1COC1CBr

Isomeric SMILES

C1CO[C@H]1CBr

The exact mass of the compound (2R)-2-(Bromomethyl)oxetane is 149.96803 g/mol and the complexity rating of the compound is 46.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2R)-2-(Bromomethyl)oxetane (CAS: 2306254-86-2) is a highly valued chiral building block in medicinal chemistry and drug discovery. The oxetane ring serves as a polar, metabolically robust bioisostere for gem-dimethyl groups, carbonyls, and morpholine rings, consistently improving aqueous solubility and lowering lipophilicity (logD) [1]. Specifically, the 2-substituted chiral architecture allows for the precise stereocontrolled installation of the oxetane motif into complex active pharmaceutical ingredients (APIs). The bromomethyl group functions as an efficient electrophilic handle, enabling rapid SN2 alkylation of amines, alcohols, and thiols under mild conditions [2].

Procurement Fit

Stereochemical-control study fit: (R)-configured C2 bromomethyl oxetane
2-Bromomethyl reactivity handle for nucleophilic derivatization
Oxetane scaffold provides solubility-modulation context (class-level)

Substituting (2R)-2-(Bromomethyl)oxetane with its racemic counterpart (CAS: 939759-23-6) introduces severe downstream inefficiencies; using the racemate necessitates late-stage chiral resolution (e.g., via preparative SFC), which immediately caps the theoretical yield of the desired enantiomer at 50% and significantly increases processing costs [1]. Furthermore, substituting the bromide leaving group with a chloride analog, such as 2-(chloromethyl)oxetane, drastically reduces SN2 reactivity. Because the strained 4-membered oxetane ring is susceptible to acid-catalyzed or thermal ring-opening, the higher temperatures and prolonged reaction times required for chloride displacement often lead to unacceptable levels of polymerization and degradation [2]. Lastly, attempting to use cheaper epoxide analogs like (R)-epichlorohydrin fails in biological applications, as epoxides are highly reactive and rapidly degraded by epoxide hydrolases, whereas the oxetane ring remains metabolically stable [1].

Substitution Risk

Chiral Mismatch
(S)-enantiomer or racemic form alters stereochemical outcome in downstream products; not interchangeable
Regioisomeric Shift
3-Substituted oxetane analogs provide different molecular extension vectors and steric environments
Leaving-Group Hierarchy
Chloro or iodo analogs change reaction kinetics and side-product profiles; reactivity-stability balance differs

Enantiopure Precursor Efficiency vs. Racemic Resolution

In the synthesis of chiral oxetane-containing APIs, utilizing the enantiopure (2R)-2-(Bromomethyl)oxetane directly dictates the maximum achievable yield of the synthetic step. Procurement of the racemic mixture inevitably requires downstream chiral chromatography, which inherently limits the maximum theoretical yield of the target enantiomer to 50%, with practical yields often falling below 40% due to separation losses [1]. By employing the (2R)-enantiomer from the outset, the process yield for the stereocenter formation is effectively doubled, eliminating the need for costly and solvent-intensive late-stage chiral resolution [2].

Evidence DimensionMaximum theoretical yield of desired enantiomer
Target Compound Data100% (pre-reaction stereocenter retention)
Comparator Or BaselineRacemic 2-(bromomethyl)oxetane (≤50% after resolution)
Quantified Difference>2x increase in effective chiral yield
ConditionsStandard API synthesis workflow requiring a single enantiomer

Procuring the enantiopure building block drastically reduces raw material consumption and eliminates expensive chiral chromatography steps in scale-up.

Solubility Enhancement
Class-level
4× to >4000× increase vs gem-dimethyl
Context-dependent solubility modulation; oxetane isostere effect
Reported across varied structural contexts; directionally favorable

SN2 Alkylation Kinetics: Bromide vs. Chloride Leaving Group

The choice of leaving group on the oxetane methyl position is critical for preserving the integrity of the strained 4-membered ring during coupling. The bromomethyl variant exhibits significantly enhanced electrophilicity compared to the chloromethyl analog, driven by the weaker C-Br bond and superior polarizability of bromide. In typical SN2 N-alkylation or O-alkylation reactions, bromides react approximately 50 to 100 times faster than chlorides [1]. This kinetic advantage allows (2R)-2-(Bromomethyl)oxetane to couple efficiently at milder temperatures (e.g., 40-60 °C), whereas the chloride analog often requires elevated temperatures (>80 °C) that can trigger oxetane ring-opening or polymerization side reactions [2].

Evidence DimensionRelative SN2 reaction rate
Target Compound DataHigh reactivity at mild temperatures (40-60 °C)
Comparator Or Baseline2-(chloromethyl)oxetane (requires >80 °C)
Quantified Difference~50-100x faster reaction kinetics for bromide
ConditionsNucleophilic substitution (SN2) with amines or alkoxides

The higher reactivity of the bromide leaving group prevents the thermal degradation of the sensitive oxetane ring during API synthesis.

Stereochemical Identity
Head-to-head
(R)-CAS 2306254-86-2 vs (S)-2198099-00-0 vs racemic 939759-23-6
Enantiomeric identity review; distinct CAS and stereodescriptors
Not interchangeable in stereospecific applications

Physicochemical Optimization: Oxetane vs. Gem-Dimethyl Bioisosterism

The incorporation of the oxetane motif via (2R)-2-(Bromomethyl)oxetane is a proven strategy for optimizing the physicochemical properties of drug candidates. When compared to traditional lipophilic groups such as gem-dimethyl or cyclobutane rings, the oxetane oxygen acts as a strong hydrogen-bond acceptor. This structural change typically reduces the lipophilicity (logD) of the scaffold by 0.5 to 1.0 units [1]. Furthermore, the oxetane ring provides a substantial increase in aqueous solubility and metabolic stability compared to both carbocycles and highly reactive epoxide analogs, which are prone to rapid enzymatic hydrolysis [1].

Evidence DimensionLipophilicity reduction (ΔlogD)
Target Compound DataOxetane integration (reduces logD)
Comparator Or BaselineGem-dimethyl or cyclobutane analogs
Quantified Difference0.5 to 1.0 unit reduction in logD
ConditionsComparative physicochemical profiling in medicinal chemistry scaffolds

Procuring this specific oxetane building block allows medicinal chemists to rescue poorly soluble or overly lipophilic drug candidates without sacrificing metabolic stability.

Leaving-Group Reactivity
Class-level
Br: balanced reactivity; Cl: slower; I: labile
Reactivity-stability balance selection; intermediate SN2 kinetics
Qualitative hierarchy; reaction screening recommended
Regioisomeric Position
Cross-study comparable
2-substitution vs 3-substitution; distinct vectors
Steric and electronic environment differs; molecular extension trajectory
Requires regioisomer-specific validation in target series

Enantioselective API Synthesis

Ideal for the late-stage installation of a chiral (R)-oxetane-2-ylmethyl group onto secondary amines or alcohols in drug candidates, avoiding the need for downstream chiral resolution and doubling the effective yield compared to racemic mixtures [1].

Physicochemical Property Optimization

Used as a direct procurement choice when a lead compound suffers from poor aqueous solubility or high lipophilicity (logD), replacing gem-dimethyl or cyclobutane moieties with a polar, metabolically stable oxetane [2].

Mild-Condition Alkylations

The preferred reagent for alkylating sensitive nucleophilic scaffolds where high temperatures must be avoided, leveraging the superior SN2 leaving group ability of the bromide compared to chloride analogs to prevent oxetane ring-opening [2].

Application Selection Guide

Application
Selection Property
Validation Focus
Stereoselective chiral synthesis
Enantiomeric identity (R)
Chiral HPLC or NMR stereochemical confirmation
Lead optimization solubility modulation
Oxetane isostere property
Aqueous solubility assay in target series
2-Substituted oxetane library exploration
Regioisomeric substitution pattern
Nucleophilic displacement scope testing
Strain-release amide bioisostere research
Strained oxetane + Br handle
Reaction condition optimization

XLogP3

1

Hydrogen Bond Acceptor Count

1

Exact Mass

149.96803 g/mol

Monoisotopic Mass

149.96803 g/mol

Heavy Atom Count

6

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